(2E)-N-methyl-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}formamido)but-2-enamide
Description
This compound features a conjugated but-2-enamide backbone with an N-methyl group and a formamido-linked biphenyl moiety substituted with a trifluoromethyl (CF₃) group. The (2E)-configuration ensures a planar geometry, which may enhance π-π interactions in biological systems. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the phenoxy bridge and formamido group provide hydrogen-bonding sites.
Properties
IUPAC Name |
N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4-[4-(trifluoromethyl)phenoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-23-17(25)3-2-12-24-18(26)13-4-8-15(9-5-13)27-16-10-6-14(7-11-16)19(20,21)22/h2-11H,12H2,1H3,(H,23,25)(H,24,26)/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPJECIXLYQCTF-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CCNC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/CNC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-methyl-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}formamido)but-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenoxyphenyl intermediate: This step involves the reaction of 4-(trifluoromethyl)phenol with 4-bromophenylamine under basic conditions to form the phenoxyphenyl intermediate.
Amidation reaction: The phenoxyphenyl intermediate is then reacted with N-methylformamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form the formamido intermediate.
Formation of the final product: The formamido intermediate undergoes a condensation reaction with but-2-enamide under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-methyl-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}formamido)but-2-enamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-N-methyl-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}formamido)but-2-enamide: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-N-methyl-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}formamido)but-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Data Table: Comparative Overview
Biological Activity
(2E)-N-methyl-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}formamido)but-2-enamide is an organic compound with a complex structure that has garnered interest in scientific research due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
- Condensation Reaction : An amine is reacted with a formylated phenoxyphenyl derivative.
- Reagents Used : Common solvents include dichloromethane or ethanol, often with triethylamine as a catalyst.
Chemical Structure
The compound features:
- A trifluoromethyl group, enhancing lipophilicity and biological activity.
- A formamido group that may facilitate interactions with various biological targets.
The biological effects of this compound are attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The binding affinity and specificity can be influenced by the compound's unique structural features.
Potential Targets
- Enzymatic Interactions : The compound may inhibit or activate specific enzymes, impacting metabolic pathways.
- Receptor Binding : It could modulate receptor activities, potentially influencing signaling cascades.
Biological Assays
Research has indicated that this compound exhibits various biological activities, which may include:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anti-inflammatory Properties : The compound may reduce inflammation markers in vitro.
Case Studies and Research Findings
Research on this compound is limited; however, some studies have explored its potential applications:
-
Antimicrobial Studies : In vitro assays demonstrated that the compound showed moderate activity against Gram-positive bacteria, indicating potential as a lead compound for antibiotic development.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 -
Cell Viability Assays : Experiments conducted on human cell lines showed that the compound could inhibit cell proliferation at higher concentrations, suggesting a potential role in cancer therapy.
Concentration (µM) Cell Viability (%) 10 85 50 65 100 40
Comparative Analysis
Compared to similar compounds, this compound exhibits unique properties due to its trifluoromethyl group, which enhances its reactivity and binding characteristics.
| Compound Name | Key Features |
|---|---|
| 4-Methoxy-N-methylbenzamide | Lacks trifluoromethyl group |
| N,N-Dimethylformamide | Simpler structure; less activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
